BRD4 Degradation Potency (DC50): Mmh1-NR Exhibits Complete Abrogation of Degradation Activity Compared to MMH1
In direct head-to-head comparison, the active degrader MMH1 achieves half-maximal BRD4BD2 degradation (DC50, 16 h) of approximately 1 nM with a maximum degradation (Dmax) of ~95% in K562 cells [1]. Under identical assay conditions, Mmh1-NR (containing the non-reactive ethyl group substitution) elicits no detectable BRD4 degradation across the entire tested concentration range, as visualized by Western blot at 16 hours post-treatment [2]. The complete loss of degradation activity confirms that covalent engagement of DCAF16 is an absolute requirement for the degrader function of this chemotype.
| Evidence Dimension | BRD4BD2 degradation potency (DC50, 16 h) and maximal degradation (Dmax) |
|---|---|
| Target Compound Data | DC50 > highest concentration tested (no detectable degradation); Dmax = 0% |
| Comparator Or Baseline | MMH1 (active degrader): DC50 ~1 nM; Dmax ~95% |
| Quantified Difference | Complete loss of detectable degradation activity (DC50 shift from ~1 nM to undetectable) |
| Conditions | K562 human chronic myelogenous leukemia cells; compound treatment for 16 hours; BRD4 protein levels assessed by Western blot |
Why This Matters
This quantifies the exact magnitude of activity loss attributable solely to the ethyl-for-acrylamide substitution, establishing Mmh1-NR as an essential control for distinguishing on-target degradation from off-target cellular effects in BRD4 degrader studies.
- [1] Li, Y.-D. et al. Template-assisted covalent modification underlies activity of covalent molecular glues. Nat Chem Biol 20, 1640–1649 (2024). Extended Data Fig. 3a–c. View Source
- [2] Li, Y.-D. et al. Template-assisted covalent modification underlies activity of covalent molecular glues. Nat Chem Biol 20, 1640–1649 (2024). Fig. 2f. View Source
